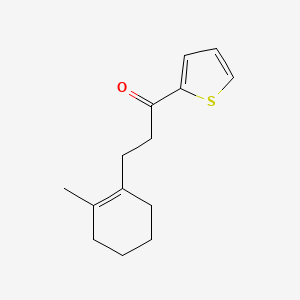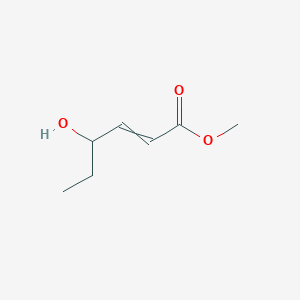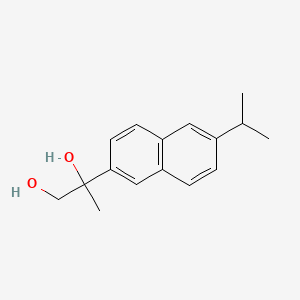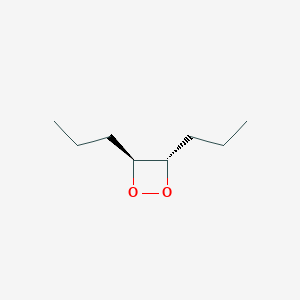![molecular formula C5H10N2O3S B14424171 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol CAS No. 82653-46-1](/img/structure/B14424171.png)
2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol is an organic compound with a unique structure that includes a nitroethenyl group, a methylsulfanyl group, and an aminoethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol typically involves the reaction of 2-nitroethenylamine with methylsulfanyl compounds under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aminoethanol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)ethan-1-amine: Similar structure but lacks the nitro group.
2-(Nitroethenyl)aminoethanol: Similar structure but lacks the methylsulfanyl group.
Uniqueness
2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
82653-46-1 |
|---|---|
分子式 |
C5H10N2O3S |
分子量 |
178.21 g/mol |
IUPAC名 |
2-[(1-methylsulfanyl-2-nitroethenyl)amino]ethanol |
InChI |
InChI=1S/C5H10N2O3S/c1-11-5(4-7(9)10)6-2-3-8/h4,6,8H,2-3H2,1H3 |
InChIキー |
HGYSSSOSDNIQFL-UHFFFAOYSA-N |
正規SMILES |
CSC(=C[N+](=O)[O-])NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)

![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)




![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)


![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
